Technical Guide: (1-Methylpiperidin-2-yl)methanamine (CAS No. 5298-72-6)
Technical Guide: (1-Methylpiperidin-2-yl)methanamine (CAS No. 5298-72-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific biological activity, detailed experimental protocols, and signaling pathways for (1-Methylpiperidin-2-yl)methanamine (CAS: 5298-72-6) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound's known properties and leverages data from structurally related analogs, particularly (1-methylpiperidin-4-yl)methanamine, to offer potential synthetic routes and experimental frameworks. The provided protocols and data should be considered as a starting point for research and adapted as necessary.
Introduction
(1-Methylpiperidin-2-yl)methanamine is a heterocyclic amine containing a piperidine ring N-methylated at position 1 and substituted with a methanamine group at position 2. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active therapeutic agents.[1] This compound serves as a valuable fragment and building block for the synthesis of more complex molecules in drug discovery and chemical biology.[2] Its structural isomers, particularly those with substitution at the 4-position of the piperidine ring, have shown activity as ligands for G-protein coupled receptors (GPCRs), including sigma (σ), histamine, and serotonin receptors.[3]
Chemical Properties
Basic chemical and physical properties of (1-Methylpiperidin-2-yl)methanamine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5298-72-6 | [4][5] |
| Molecular Formula | C₇H₁₆N₂ | [4] |
| Molecular Weight | 128.22 g/mol | [4] |
| IUPAC Name | (1-methylpiperidin-2-yl)methanamine | [4] |
| SMILES | CN1CCCCC1CN | [4] |
| InChIKey | PPUMJZMVFCLQBI-UHFFFAOYSA-N | [4] |
Synthesis Protocols
Proposed Synthesis of (1-Methylpiperidin-2-yl)methanamine
This proposed synthesis involves a three-step process starting from commercially available N-methylpicolinamide.
Step 1: Reduction of N-methylpicolinamide to (pyridin-2-yl)methanamine
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Reaction: N-methylpicolinamide is reduced to the corresponding amine.
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Reagents and Conditions: A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like Tetrahydrofuran (THF), would be appropriate. The reaction is typically performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
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Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution), followed by extraction with an organic solvent and purification.
Step 2: Reduction of the Pyridine Ring to a Piperidine Ring
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Reaction: The aromatic pyridine ring of (pyridin-2-yl)methanamine is hydrogenated to a piperidine ring.
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Reagents and Conditions: Catalytic hydrogenation is a standard method for this transformation. A platinum-based catalyst like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere in an acidic solvent (e.g., acetic acid or ethanol with HCl) is commonly used.
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Work-up: The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The product is then isolated, potentially as a hydrochloride salt.
Step 3: N-methylation of the Piperidine Nitrogen
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Reaction: The secondary amine of the piperidine ring is methylated to yield the final product.
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Reagents and Conditions: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of amines.
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Work-up: The reaction mixture is basified and extracted with an organic solvent. The final product is then purified by distillation or chromatography.
A general workflow for this proposed synthesis is depicted below:
Caption: Proposed synthetic workflow for (1-Methylpiperidin-2-yl)methanamine.
Biological Activity and Experimental Protocols
As previously noted, specific biological data for (1-Methylpiperidin-2-yl)methanamine is scarce. However, based on the activity of its 4-substituted isomer and other piperidine derivatives, it is plausible that this compound could be screened for activity at various GPCRs.[3] The following section outlines a general experimental protocol for a radioligand binding assay, a common method for assessing the affinity of a compound for a specific receptor. This protocol is adapted from a standard procedure for σ₁ receptor binding assays.[3]
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of (1-Methylpiperidin-2-yl)methanamine for a target receptor (e.g., σ₁ receptor).
Materials:
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Receptor Source: Cell membranes expressing the target receptor (e.g., from a stable cell line or animal tissue).
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Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [³H]-pentazocine for the σ₁ receptor).
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Non-specific Binding Ligand: An unlabeled ligand at a high concentration to determine non-specific binding (e.g., Haloperidol).
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Assay Buffer: A buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4).
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Test Compound: (1-Methylpiperidin-2-yl)methanamine dissolved in a suitable solvent (e.g., DMSO).
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Equipment: 96-well microplates, scintillation vials, scintillation fluid, glass fiber filters, and a cell harvester.
Procedure:
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Membrane Preparation:
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Homogenize tissue or cells in ice-cold assay buffer.
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Centrifuge the homogenate to remove cellular debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
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Binding Assay:
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In a 96-well plate, set up the following in triplicate:
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Total Binding: Radioligand and membrane preparation.
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Non-specific Binding: Radioligand, membrane preparation, and a high concentration of the non-specific binding ligand.
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Competition Binding: Radioligand, membrane preparation, and varying concentrations of the test compound.
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Incubate the plate under conditions optimized for the specific receptor (e.g., 37°C for 90 minutes).
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Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Data Analysis:
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
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Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
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A generalized workflow for this experimental protocol is illustrated below:
Caption: General workflow for a radioligand binding assay.
Potential Signaling Pathways
Given the structural similarities to known GPCR ligands, derivatives of (1-Methylpiperidin-2-yl)methanamine could potentially modulate various signaling pathways. For instance, if a derivative were found to be an agonist at a Gαi-coupled receptor, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Below is a simplified diagram of a generic Gαi-coupled GPCR signaling pathway:
Caption: Simplified Gαi-coupled GPCR signaling pathway.
Conclusion
(1-Methylpiperidin-2-yl)methanamine is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While direct biological data is currently limited, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The synthetic and experimental protocols outlined in this guide, based on closely related analogs, provide a solid foundation for initiating research into the pharmacological profile of this compound and its derivatives. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.



